molecular formula C16H12FN3O3S B2384811 5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide CAS No. 878677-96-4

5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B2384811
CAS No.: 878677-96-4
M. Wt: 345.35
InChI Key: SGVPPMNZNPDGFX-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic organic compound designed for research applications, featuring a hybrid structure that incorporates both 1,3,4-thiadiazole and furan-2-carboxamide pharmacophores. These structural motifs are frequently investigated in medicinal chemistry for their diverse biological activities. Specifically, 1,3,4-thiadiazole derivatives are a subject of significant research interest due to their broad spectrum of reported pharmacological properties, including potential antibacterial and anti-inflammatory activities . Furthermore, molecular hybridization of these specific scaffolds has been explored in the development of potential inhibitors, such as those targeting VEGFR-2, a key protein in angiogenesis . The integration of the 1,3,4-thiadiazole nucleus with a furan carboxamide unit in a single molecular framework is a strategy used to create new compounds for anti-infective and anticancer research . The structure of this compound includes a 2-oxopropyl side chain, which may offer a reactive site for further chemical modification, allowing researchers to synthesize a library of analogs for structure-activity relationship (SAR) studies. This reagent is provided as a high-purity chemical tool to support such investigative work in drug discovery and chemical biology. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-9(21)8-14-18-16(24-20-14)19-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVPPMNZNPDGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is C13H11FN3O2SC_{13}H_{11}FN_3O_2S with a molecular weight of approximately 289.28 g/mol. The structure features a furan ring, a thiadiazole moiety, and a fluorophenyl substituent, which may contribute to its biological activity.

Research indicates that compounds similar to This compound often interact with various biological pathways:

  • PPAR Agonism : Compounds with similar structures have shown potent agonistic effects on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism .
  • Antitumor Activity : Some derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of the compound:

Study Activity Observed Methodology Results
Study 1PPARα, -γ, -δ AgonismIn vitro assaysEC50 values: 0.029 µM (α), 0.013 µM (γ), 0.029 µM (δ)
Study 2Antitumor effectsMouse modelsIncreased lifespan in tumor-bearing mice; well-tolerated
Study 3Antimicrobial activityAgar diffusion testsInhibition of bacterial growth at specific concentrations

Case Studies

  • Antitumor Efficacy : A study involving a similar thiadiazole derivative demonstrated significant antitumor effects against Lewis lung carcinoma. The compound was administered via oral and intraperitoneal routes and resulted in increased survival rates compared to control groups .
  • Metabolic Regulation : Another investigation into PPAR agonists revealed that compounds with structural similarities to the target compound significantly improved metabolic profiles in diabetic models, suggesting potential therapeutic applications for metabolic disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules, focusing on substituent effects, molecular properties, and biological relevance.

Substituent Variations and Molecular Properties

Compound Name (Substituents) Molecular Formula Molecular Weight Purity/Yield Key Data/Activity Reference
5-(3-Fluorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide C₁₇H₁₅ClN₃O₃S 376.05 95.2% HRMS (ESI): 376.0515 [M+H]+; Prostate cancer AR dimerization inhibitor
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide C₁₆H₁₁Cl₂N₃O₃S 396.25 N/A Catalog ID 7560-0079; Available for screening
5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.41 N/A CAS 795294-27-8; Commercial availability
5-(3-Acetamidophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide (M17-B21) C₁₇H₁₇N₄O₃S 357.10 96.9% HRMS (ESI): 357.1025 [M+H]+; High purity
Key Observations:
  • Halogenation Effects : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ). Fluorine’s electronegativity may improve binding affinity in therapeutic targets, as seen in related androgen receptor (AR) inhibitors .
  • Phenoxy vs.
  • Synthetic Feasibility : Yields for fluorinated analogs (e.g., 51% for 3-bromophenyl in ) suggest halogenated derivatives require optimized synthetic routes.

Physicochemical and Commercial Profiles

  • Purity and Availability: Analogs like M17-B21 (96.9% purity) and 5-[(4-methylphenoxy)methyl] derivatives (CAS 795294-27-8) are commercially available, underscoring their reproducibility and scalability .
  • Cost and Accessibility: 5-[(3-methylphenoxy)methyl] derivatives (CAS 878716-29-1) are priced at $8–$11 per gram, reflecting typical costs for research-grade thiadiazole-carboxamides .

Q & A

Q. What are the key synthetic methodologies for 5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation of thiosemicarbazides with ketones to form the 1,2,4-thiadiazole core.
  • Amide coupling between the furan-2-carboxylic acid derivative and the thiadiazole amine group using reagents like EDCI/HOBt or DCC.
  • Functionalization of the 2-oxopropyl group via alkylation or oxidation reactions.
    Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and purity (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H]+^+ at m/z 402.0821) .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at 10–100 µM concentrations, with IC50_{50} calculations.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield (15–20% increase) for cyclocondensation steps .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
  • Flow chemistry : Continuous synthesis of intermediates (e.g., thiadiazole precursors) to minimize batch variability .

Q. How to resolve contradictions in reported biological activity across studies?

  • Comparative SAR analysis : Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 4-methoxyphenyl) and test in parallel.
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to suspected targets (e.g., EGFR or COX-2) .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) on the 2-oxopropyl moiety to improve bioavailability.
  • Microsomal stability testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan ring oxidation) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Analog synthesis : Vary substituents on the fluorophenyl (e.g., Cl, CF3_3) and thiadiazole (e.g., methyl, cyclopropyl) groups.

Activity testing : Screen against primary targets (e.g., antimicrobial or anticancer panels).

Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic/hydrophobic properties with activity .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., binding free energy < -8 kcal/mol).
  • MD simulations : 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2 Å) .

Q. How to address low aqueous solubility in formulation studies?

  • Co-solvent systems : Test PEG-400/water or β-cyclodextrin complexes to enhance solubility (>1 mg/mL).
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles (size < 200 nm) for improved delivery .

Q. What are the protocols for toxicity and safety profiling?

  • Ames test : Assess mutagenicity with TA98 and TA100 strains (≥85% viability at 1 mg/mL).
  • hERG inhibition assay : Patch-clamp studies to evaluate cardiac risk (IC50_{50} > 10 µM acceptable) .

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